molecular formula C30H36ClN3O3 B1669549 [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Cat. No.: B1669549
M. Wt: 522.1 g/mol
InChI Key: DUBNXJIOBFRASV-GJFSDDNBSA-N
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Description

CP640186 hydrochloride is a potent and orally active inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This compound has shown significant potential in various scientific research fields, particularly in the study of metabolic diseases and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

CP640186 hydrochloride is synthesized through a series of chemical reactions involving bipiperidylcarboxamide derivativesThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .

Industrial Production Methods

The industrial production of CP640186 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with anthracene derivatives exhibit significant anticancer properties. The presence of the anthracene moiety in this compound suggests potential activity against various cancer cell lines. Studies have shown that anthracene-based compounds can intercalate with DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells .

Neuroprotective Effects

The piperidine component of the compound is known for its neuroprotective effects. Compounds containing piperidine rings have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. The morpholine group may enhance these effects by improving solubility and bioavailability .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of piperidine derivatives. Initial studies suggest that this compound could exhibit antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

Structural Feature Biological Activity
Anthracene moietyAnticancer activity
Piperidine ringNeuroprotective effects
Morpholine groupImproved solubility and bioavailability

Case Study 1: Anticancer Efficacy

A study conducted on a series of anthracene derivatives demonstrated that modifications to the piperidine substituents significantly enhanced their cytotoxicity against breast cancer cell lines. The specific derivative containing the morpholine moiety showed a remarkable increase in potency compared to its analogs lacking this feature .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, a compound structurally similar to [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride was shown to reduce oxidative stress markers and improve cognitive function in treated animals. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

CP640186 hydrochloride exerts its effects by binding to the active site of acetyl-CoA carboxylase at the interface between the two monomers of the carboxyltransferase dimer. This binding is allosteric and reversible, leading to the inhibition of ACC activity. The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate . This results in reduced fatty acid synthesis and increased fatty acid oxidation, impacting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP640186 hydrochloride stands out due to its potent inhibitory action on both ACC1 and ACC2, its oral bioavailability, and its ability to permeate cells. These properties make it a valuable tool in studying metabolic pathways and developing new therapeutic agents .

Biological Activity

The compound [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride, often referred to as an anthracene derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves the combination of anthracene derivatives with piperidine and morpholine moieties. The synthetic pathway typically includes the following steps:

  • Formation of the Anthracene Carbonyl : The anthracene moiety is functionalized to introduce a carbonyl group.
  • Piperidine Ring Formation : Piperidine derivatives are synthesized through standard amine coupling reactions.
  • Morpholine Integration : Morpholine is introduced to complete the structure, often via a nucleophilic substitution reaction.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator for specific pathways involved in inflammation and cell death.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines such as IL-1β in vitro, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential : The compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .

Data Tables

Below are summarized findings from various studies regarding the biological activity of the compound:

Study ReferenceBiological ActivityIC50 (µM)Target
IL-1β Inhibition10NLRP3
Cytotoxicity15Cancer Cells
Histamine Receptor Modulation12.5H3R

Case Studies

  • In Vitro Study on Inflammation :
    A study investigated the compound's effect on human macrophages stimulated with LPS/ATP. Results showed a significant reduction in IL-1β release, indicating its potential as a therapeutic agent for inflammatory conditions .
  • Anticancer Activity Assessment :
    In another study, the compound was tested against various cancer cell lines, demonstrating notable cytotoxicity. The mechanism was linked to apoptosis and cell cycle arrest, making it a candidate for further development in oncology .

Properties

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBNXJIOBFRASV-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
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[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride
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[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

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